

What is the molecular structure of Glycylalanine

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An In-depth Technical Guide to the Molecular Structure of **Glycylalanine**

Introduction

Glycylalanine (Gly-Ala) is a dipeptide formed from the constituent amino acids glycine and alanine. As the second simplest dipeptide after glycylglycine, it serves as a crucial model system in computational and experimental studies of peptide structure, folding dynamics, and hydration.[1] Its structure embodies the fundamental peptide bond that constitutes the backbone of all proteins. This document provides a comprehensive technical overview of the molecular structure of **glycylalanine**, its stereoisomeric forms, physicochemical properties, and the experimental methodologies used for its synthesis and structural characterization.

Molecular Structure and Conformation

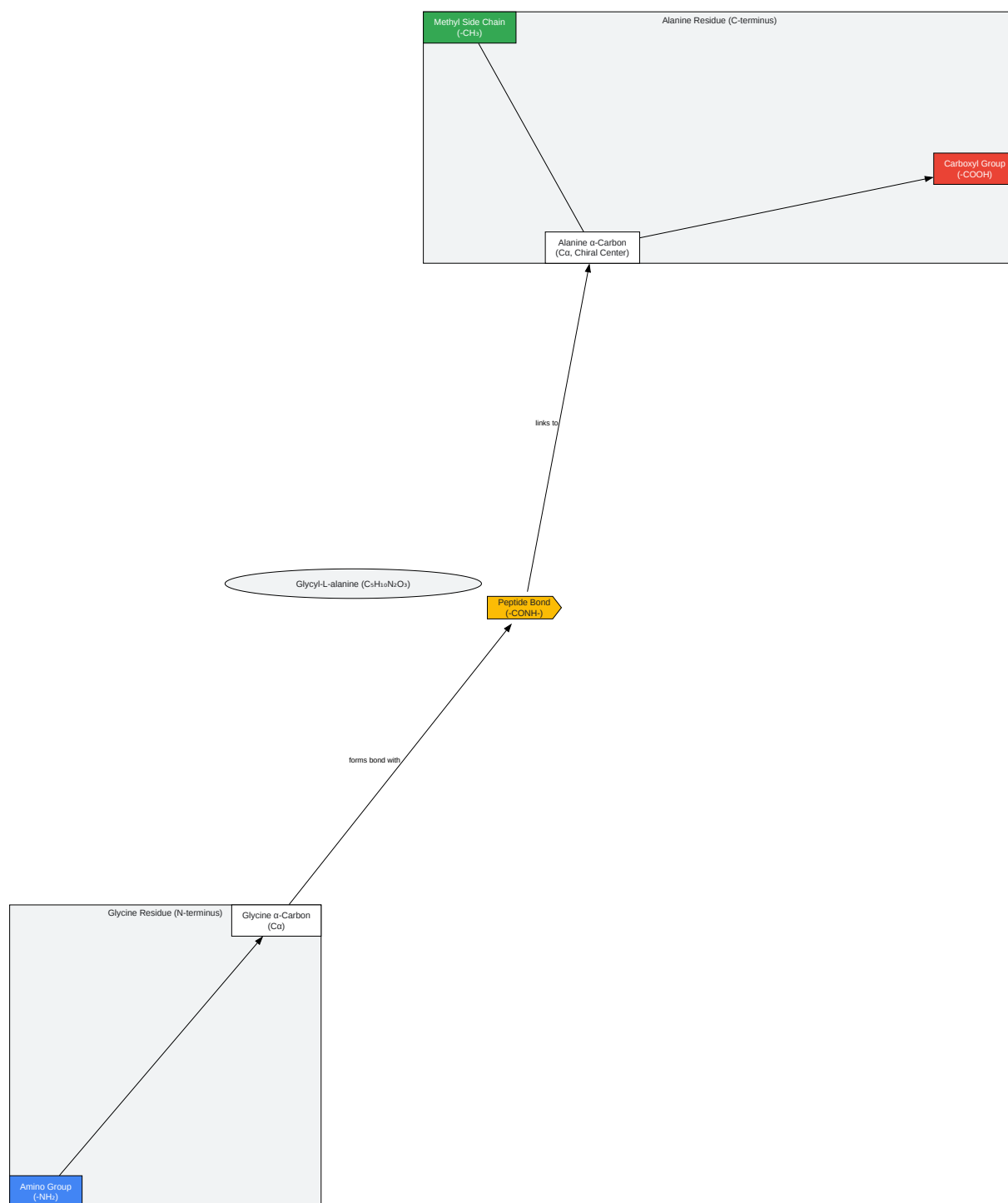
Glycylalanine is formed through a condensation reaction where the carboxyl group of glycine forms a peptide (amide) bond with the amino group of alanine, with the elimination of a water molecule.[2] Glycine serves as the N-terminal residue and alanine as the C-terminal residue.[1]

IUPAC Name: 2-[(2-aminoacetyl)amino]propanoic acid[3] Molecular Formula: $C_5H_{10}N_2O_3$ [4]

Molecular Weight: 146.14 g/mol [4]

The molecule possesses key functional groups: a terminal amino group ($-NH_2$), a terminal carboxyl group ($-COOH$), and a central amide group ($-CONH-$). The planarity of the peptide bond significantly influences the conformational freedom of the peptide backbone. The overall conformation is determined by the torsion angles (ϕ , ψ) around the $C\alpha-N$ and $C\alpha-C'$ bonds,

respectively. Studies involving molecular dynamics simulations have been used to investigate the conformational distributions and dynamics of **glycylalanine** in aqueous solutions.[5][6]

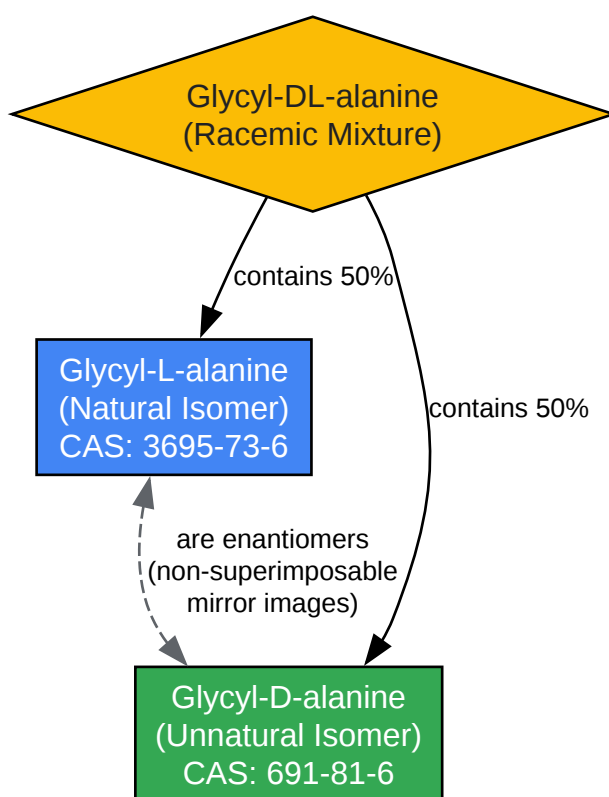


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Figure 1: Primary structure and key functional groups of Glycyl-L-alanine.

Stereoisomerism

The α -carbon of the alanine residue in **glycylalanine** is a chiral center, meaning it is attached to four different groups. Consequently, **glycylalanine** can exist as two distinct stereoisomers, or enantiomers: Glycyl-L-alanine (Gly-L-Ala) and Glycyl-D-alanine (Gly-D-Ala). Glycine, the N-terminal amino acid, is achiral as its α -carbon is bonded to two hydrogen atoms. The L-isomer is the naturally occurring form found in proteins. A 1:1 mixture of the L- and D-isomers is known as a racemic mixture, or Glycyl-DL-alanine (Gly-DL-Ala).[7]



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Figure 2: Stereoisomeric relationship of **Glycylalanine**.

Quantitative Structural and Physicochemical Data

The precise molecular geometry of **glycylalanine** has been determined through X-ray crystallography. The following tables summarize key physicochemical properties and

crystallographic data for its isomers.

Table 1: Physicochemical Properties of Glycylalanine Isomers

Property	Glycyl-L-alanine	Glycyl-DL-alanine	Reference
CAS Number	3695-73-6	926-77-2	[7][8]
Molecular Formula	C ₅ H ₁₀ N ₂ O ₃	C ₅ H ₁₀ N ₂ O ₃	[7][8]
Molecular Weight	146.14 g/mol	146.14 g/mol	[7][8]
Melting Point	~230°C (decomposes)	Not Available	[9]
pKa (α-COOH)	~3.15 (at 25°C)	Not Available	[9]
pKa (α-NH ₃ ⁺)	~8.13 (estimated)	Not Available	[10]
Water Solubility	698.6 g/L (at 25°C)	Not Available	[9]

Note: pKa values for the dipeptide are influenced by the peptide bond. The listed values are experimental for the carboxyl group and estimated for the amino group based on typical peptide values.

Table 2: Bond Lengths and Angles for Glycyl-L-alanine Hydrochloride

Data obtained from X-ray diffraction analysis.[1]

Bond	Length (Å)	Angle	Degrees (°)
Glycine Residue			
N(1) - C(1)	1.477	N(1)-C(1)-C(2)	110.1
C(1) - C(2)	1.516	C(1)-C(2)-O(1)	121.2
C(2) - O(1)	1.250	C(1)-C(2)-N(2)	116.5
C(2) - N(2)	1.325	O(1)-C(2)-N(2)	122.3
Alanine Residue			
N(2) - C(3)	1.463	C(2)-N(2)-C(3)	121.6
C(3) - C(4) (β-carbon)	1.536	N(2)-C(3)-C(5)	109.9
C(3) - C(5)	1.545	N(2)-C(3)-C(4)	110.1
C(5) - O(2)	1.232	C(4)-C(3)-C(5)	111.4
C(5) - O(3)	1.339	C(3)-C(5)-O(2)	123.6
C(3)-C(5)-O(3)	111.6		
O(2)-C(5)-O(3)	124.8		

Experimental Protocols

Synthesis: Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is a classical method for preparing peptides.^[11] The synthesis of Glycyl-L-alanine involves three main stages: protection of functional groups, coupling to form the peptide bond, and deprotection to yield the final dipeptide. The following is a generalized protocol based on common methods using Boc (tert-butyloxycarbonyl) for N-terminal protection and a methyl ester for C-terminal protection.^[12]

1. Protection of Amino Acids:

- N-terminal (Glycine): Glycine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions (e.g., in a dioxane/water mixture with NaOH) to yield N-Boc-glycine. The Boc group protects the amino functionality from reacting during the coupling step.

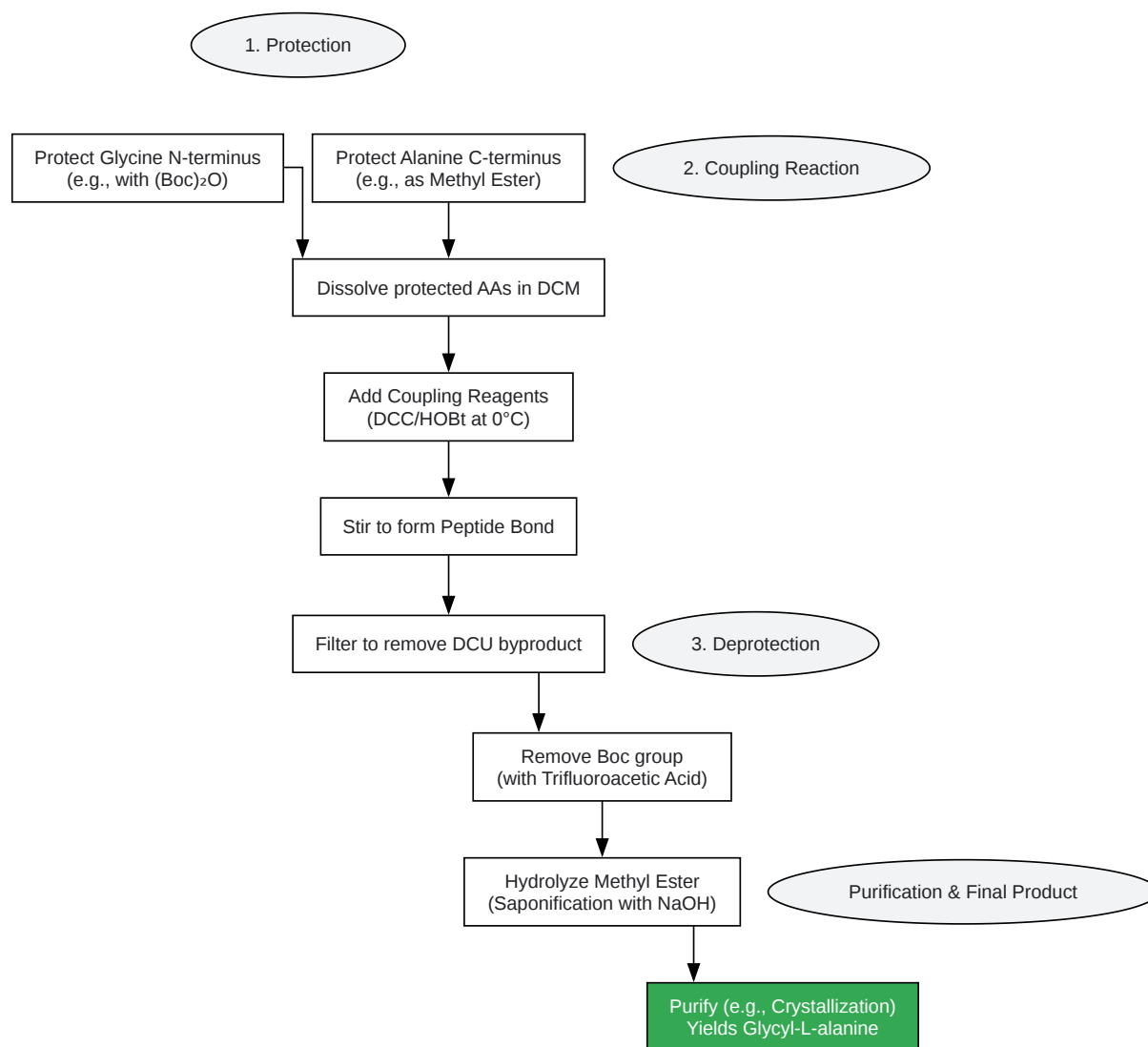
- C-terminal (L-alanine): L-alanine is reacted with methanol in the presence of a strong acid catalyst (e.g., thionyl chloride or HCl gas) to form L-alanine methyl ester hydrochloride. This protects the carboxyl group.

2. Peptide Bond Formation (Coupling):

- N-Boc-glycine and L-alanine methyl ester hydrochloride are dissolved in an anhydrous organic solvent (e.g., dichloromethane, DCM).
- A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an activator/racemization suppressant, like 1-Hydroxybenzotriazole (HOBt), are added to the cooled solution (0°C).
- The reaction is stirred for several hours, allowing the activated carboxyl group of N-Boc-glycine to react with the free amino group of L-alanine methyl ester, forming the protected dipeptide (Boc-Gly-L-Ala-OMe). The byproduct, dicyclohexylurea (DCU), precipitates and is removed by filtration.

3. Deprotection:

- Boc Removal: The protected dipeptide is treated with a strong acid, typically trifluoroacetic acid (TFA) in DCM, to remove the N-terminal Boc group.
- Ester Hydrolysis (Saponification): The methyl ester is removed by saponification, which involves treating the dipeptide with a base (e.g., NaOH in methanol/water), followed by careful neutralization with acid to yield the final zwitterionic Glycyl-L-alanine product.



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Figure 3: Experimental workflow for solution-phase synthesis of **Glycylalanine**.

Structure Determination

The three-dimensional atomic arrangement of **glycylalanine** is determined using high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2.1 X-Ray Crystallography Protocol Outline X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles from a molecule in its crystalline state.[\[13\]](#)

- **Crystallization:** High-purity **glycylalanine** is dissolved in a suitable solvent system. Single crystals are grown through slow evaporation, vapor diffusion, or cooling techniques.
- **Data Collection:** A suitable single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[\[13\]](#)
- **Structure Solution:** The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
- **Model Building and Refinement:** An atomic model of **glycylalanine** is built into the electron density map. This model is then refined computationally to improve the fit between the calculated and observed diffraction data, yielding the final structure with high precision.[\[14\]](#)

4.2.2 NMR Spectroscopy Protocol Outline NMR spectroscopy determines the structure of peptides in solution, providing insights into their conformation and dynamics in a more native-like environment.[\[15\]](#)

- **Sample Preparation:** A sample of **glycylalanine** (typically >0.5 mM) is dissolved in a suitable solvent, usually water with 5-10% D₂O for the spectrometer's lock signal. The pH is adjusted to ensure stability and slow the exchange of amide protons.[\[16\]](#)
- **Data Acquisition:** A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. For a dipeptide, key experiments include:
 - ¹H 1D Spectrum: To identify the different proton resonances.

- COSY (Correlation Spectroscopy): To identify protons that are coupled through bonds (J-coupling), helping to assign protons within each amino acid residue.
- TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space ($< 5 \text{ \AA}$), which provides crucial distance restraints for determining the 3D conformation.^[17]
- Resonance Assignment: The signals in the spectra are assigned to specific atoms in the molecule. For a dipeptide, this involves identifying the spin systems of glycine and alanine and then linking them based on NOEs observed between the residues.
- Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from J-coupling constants, are used as input for molecular dynamics and simulated annealing algorithms to calculate a family of structures consistent with the experimental data.

Conclusion

Glycylalanine, while simple in its composition, provides a foundational understanding of the structural chemistry of peptides. Its well-defined primary structure, stereochemistry, and conformational properties have been thoroughly characterized by a range of experimental techniques. The quantitative data on its bond lengths and angles, derived from crystallographic studies, offer a precise geometric description, while detailed synthetic and analytical protocols enable its preparation and investigation. This comprehensive knowledge base makes **glycylalanine** an invaluable tool for researchers in biochemistry, drug design, and materials science, facilitating advancements in our understanding of more complex polypeptide and protein systems.

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